molecular formula C9H21N B1266292 3,5,5-Trimethylhexylamine CAS No. 3378-63-0

3,5,5-Trimethylhexylamine

Cat. No. B1266292
CAS RN: 3378-63-0
M. Wt: 143.27 g/mol
InChI Key: SIABJTQKCPDDKL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to 3,5,5-Trimethylhexylamine involves a range of chemical reactions, including the formation of complex molecules through reactions such as condensation and the use of specific building blocks to achieve desired functionalities. For instance, the creation of 4-methoxy-2,3,5-trimethylpyridine serves as a specific building block for compounds with gastric-acid inhibiting activity, illustrating the strategic synthesis approaches employed for generating functionally relevant molecules (Mittelbach et al., 1988).

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as the determination of gas-phase structures by electron diffraction, reveals the impact of substituents on bond lengths and the conformational preferences of molecules. For example, the molecular structures of different methylhydroxylamines, including N,N,O-trimethylhydroxylamine, have been characterized, showing variations in N-O and C-N bond lengths with methyl substitution (Rankin et al., 1981).

Chemical Reactions and Properties

Chemical reactions involving trimethyl-substituted compounds can lead to a variety of interesting and useful properties. For example, omega-dialkylaminoalkyl ethers of 5-(arylmethylene)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-hydroxyimines have shown strong platelet antiaggregating activity, indicating the potential for medicinal applications of trimethyl-substituted compounds (Mariani et al., 1991).

Physical Properties Analysis

The physical properties of 3,5,5-Trimethylhexylamine and related compounds, such as solubility, melting point, and boiling point, are crucial for their application in different fields. These properties are influenced by the molecular structure and functional groups present in the compound.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and the ability to undergo specific reactions, are key to understanding the applications of 3,5,5-Trimethylhexylamine. The trimethyl lock mechanism, for example, showcases a unique property of certain trimethyl-substituted compounds, where lactonization is encouraged due to steric interactions, demonstrating the compound's potential in chemical biology and pharmacology (Levine & Raines, 2012).

Scientific Research Applications

Hydroxylamine Reactions in Organic Acids

A study by Libert et al. (1991) explored the reactions induced by hydroxylamine treatment of esters of organic acids, particularly focusing on the gas chromatography/mass spectrometry (GC/MS) characteristics of hydroxamic acids. This research contributes to our understanding of the transformations and chemical reactions hydroxylamines can induce, which is relevant to the study of compounds like 3,5,5-Trimethylhexylamine (Libert et al., 1991).

Iron(III) Extraction from Aqueous Solutions

The extraction of iron(III) from aqueous solutions using primary amines, including 3,5,5-trimethylhexylamine, was examined in a study by Cattrall and Peverill (1970). They identified the compound isolated during the extraction process and proposed a mechanism for the reaction. This research provides insight into the utility of 3,5,5-Trimethylhexylamine in the extraction of metals from solutions (Cattrall & Peverill, 1970).

Synthesis of Ethyl 5‐Hydroxyisoxazolidine‐4‐carboxylates

Benfatti et al. (2008) investigated the synthesis of 5-hydroxyisoxazolidine-4-carboxylates using hydroxylamine derivatives, highlighting the potential applications of these compounds in organic synthesis. This demonstrates the role of hydroxylamines like 3,5,5-Trimethylhexylamine in facilitating complex organic reactions (Benfatti et al., 2008).

Amino Acid Incorporation in E. coli

Eisensatadt and Lengyel (1966) studied the dependence of amino acid incorporation in Escherichia coli on formylmethionyl-tRNA, highlighting the inhibitory effects of hydroxylamine. This research provides insights into the biochemical interactions involving hydroxylamines, potentially including 3,5,5-Trimethylhexylamine (Eisensatadt & Lengyel, 1966).

Reactivity in Maillard Chemistry

Voigt and Glomb (2009) explored the degradation of key intermediates in Maillard chemistry, identifying various compounds formed during the process. The study highlights the role of hydroxylamines, including 3,5,5-Trimethylhexylamine, in these degradation pathways, contributing to our understanding of food chemistry and processing (Voigt & Glomb, 2009).

Safety and Hazards

3,5,5-Trimethylhexylamine is a flammable liquid and vapour. It is harmful if swallowed and causes severe skin burns and eye damage. It also causes serious eye damage. It is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

3,5,5-trimethylhexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N/c1-8(5-6-10)7-9(2,3)4/h8H,5-7,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIABJTQKCPDDKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801309679
Record name 3,5,5-Trimethyl-1-hexanamine
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Molecular Weight

143.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5,5-Trimethylhexylamine

CAS RN

3378-63-0
Record name 3,5,5-Trimethyl-1-hexanamine
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Record name 3,5,5-Trimethylhexylamine
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Record name 3,5-Trimethylhexylamine
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Record name 3,5,5-Trimethyl-1-hexanamine
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Record name 3,5,5-trimethylhexylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 3,5,5-Trimethylhexylamine facilitate the extraction of iron(III) from aqueous solutions?

A1: 3,5,5-Trimethylhexylamine acts as an extractant for iron(III) in specific solution conditions. While the exact mechanism isn't fully described in the provided abstracts, the research indicates that 3,5,5-Trimethylhexylamine can form complexes with iron(III) in the presence of specific anions like phosphate or sulfate [, ]. This complex formation allows the iron(III) to be extracted from the aqueous phase into an organic phase containing the amine.

Q2: Are there differences in how 3,5,5-Trimethylhexylamine interacts with iron(III) depending on the anions present in the aqueous solution?

A2: Yes, the research suggests that the presence of different anions influences the interaction. One study focuses on the extraction of iron(III) from aqueous sulfate solutions using 3,5,5-Trimethylhexylamine [], while the other investigates the complex formed with ferric phosphate []. This difference indicates that the type of anion present likely plays a role in the complexation process and efficiency of iron(III) extraction. Further research is needed to fully characterize these differences and determine their impact on extraction efficiency.

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